N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide is a synthetic organic compound characterized by its unique structural features, which include a benzyl group, a naphthyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-naphthyl nitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 1-(naphthalen-2-yl)-1H-tetrazole.
Thioether Formation: The next step involves the formation of a thioether linkage. This can be achieved by reacting the tetrazole derivative with a suitable thiol, such as benzyl mercaptan, under basic conditions.
Acetamide Formation: Finally, the thioether intermediate is reacted with chloroacetamide in the presence of a base like potassium carbonate to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug molecules, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide
- N-benzyl-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide
Uniqueness
N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and selectivity in biological systems.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-benzyl-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-19(21-13-15-6-2-1-3-7-15)14-27-20-22-23-24-25(20)18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQEORYSJHFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=NN2C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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